![molecular formula C16H11Cl2N3O2S B2644274 1-(3,4-dichlorobenzyl)-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 338782-87-9](/img/structure/B2644274.png)
1-(3,4-dichlorobenzyl)-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
The compound “1-(3,4-dichlorobenzyl)-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide” is a complex organic molecule that contains several functional groups, including a 1,3-thiazol-2-yl group, a 3,4-dichlorobenzyl group, and a 2-oxo-1,2-dihydro-3-pyridinecarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,3-thiazol-2-yl ring, a 3,4-dichlorobenzyl group, and a 2-oxo-1,2-dihydro-3-pyridinecarboxamide group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the 1,3-thiazol-2-yl group might be involved in nucleophilic substitution reactions, while the 2-oxo-1,2-dihydro-3-pyridinecarboxamide group might undergo condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorobenzyl group might increase its lipophilicity, while the 2-oxo-1,2-dihydro-3-pyridinecarboxamide group might confer acidic properties .Scientific Research Applications
Synthesis and Functionalization
- Studies on compounds like 3H-imidazo[4,5-b]pyridine and thiazolo[3,2-a]pyrimidine derivatives reveal extensive work in the synthesis and functionalization of heterocyclic compounds. These endeavors are crucial for developing novel compounds with potential applications in various fields, including pharmaceuticals and materials science. The research emphasizes the importance of structural modifications to achieve desired chemical properties and biological activities (Yıldırım, Kandemirli, & Demir, 2005).
Antimicrobial and Cytotoxic Activities
Derivatives of pyridine and pyrazine, as well as thiazolo and triazolo pyrimidines, have been synthesized and tested for antimicrobial activities against pathogens like Mycobacterium tuberculosis. Such studies highlight the potential of these compounds in developing new antimicrobial agents (Gezginci, Martin, & Franzblau, 1998).
The synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated anti-inflammatory and analgesic properties. This research shows the application of complex heterocyclic systems in the search for new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Herbicidal Activity
- Research on 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives, as analogues of commercial herbicides, shows the significance of structural manipulation in designing compounds with specific biological activities, such as herbicidal properties (Hegde & Mahoney, 1993).
Molecular Docking and In Vitro Screening
- Novel pyridine and fused pyridine derivatives were prepared and subjected to molecular docking screenings towards target proteins, demonstrating moderate to good binding energies. This research exemplifies the integration of computational and experimental methods in drug discovery, highlighting the compound's potential in antimicrobial and antioxidant applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-12-4-3-10(8-13(12)18)9-21-6-1-2-11(15(21)23)14(22)20-16-19-5-7-24-16/h1-8H,9H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTHVEMHTJUJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=NC=CS2)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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